molecular formula C17H16N2S B1202442 4-(3,4-Dimethylphenyl)-5-phenyl-2-thiazolamine

4-(3,4-Dimethylphenyl)-5-phenyl-2-thiazolamine

Cat. No. B1202442
M. Wt: 280.4 g/mol
InChI Key: LWBBUCGSHRGUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethylphenyl)-5-phenyl-2-thiazolamine is a member of thiazoles.

Scientific Research Applications

Anticancer Potential and Bioanalytical Method Development

  • (Zagade et al., 2020) explored a new molecule, (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid, with anticancer activity. This compound, related to 4-(3,4-Dimethylphenyl)-5-phenyl-2-thiazolamine, showed promising activity against various cell lines. A bioanalytical method using high-performance liquid chromatography was developed and validated for this molecule.

Crystal Structure Analysis

  • The crystal structure of a compound closely related to 4-(3,4-Dimethylphenyl)-5-phenyl-2-thiazolamine, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, was determined by X-ray diffraction (Malinovskii et al., 2000). This study provided insights into the molecular structure, which is crucial for understanding the chemical and physical properties of such compounds.

Synthesis and Biological Activities

  • (Khan et al., 2010) reported the synthesis of new 1,3,4-thiadiazole derivatives, demonstrating significant antioxidant and urease inhibitory activities. This research underscores the potential of 4-(3,4-Dimethylphenyl)-5-phenyl-2-thiazolamine derivatives in therapeutic applications.

Antimicrobial Activity

  • A study by (Reddy et al., 2010) synthesized linked heterocyclic compounds containing 1,3-thiazolan-4-ones, showing good inhibitory activity against various bacteria and fungi. This suggests the antimicrobial potential of thiazolamine derivatives.

Anthelmintic and Anti-inflammatory Activities

  • (Shetty et al., 2010) synthesized new imidazo[2,1-b]-thiazole derivatives, showing better anthelmintic and anti-inflammatory activities. This indicates the potential use of 4-(3,4-Dimethylphenyl)-5-phenyl-2-thiazolamine in developing treatments for parasitic infections and inflammation.

properties

Product Name

4-(3,4-Dimethylphenyl)-5-phenyl-2-thiazolamine

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-5-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2S/c1-11-8-9-14(10-12(11)2)15-16(20-17(18)19-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19)

InChI Key

LWBBUCGSHRGUKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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